N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine
CAS No.: 853331-17-6
Cat. No.: VC20166497
Molecular Formula: C20H20FN3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853331-17-6 |
|---|---|
| Molecular Formula | C20H20FN3 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(2-fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N',N'-dimethylethane-1,2-diamine |
| Standard InChI | InChI=1S/C20H20FN3/c1-24(2)10-9-22-19-16-5-3-4-6-18(16)23-20-15-8-7-14(21)11-13(15)12-17(19)20/h3-8,11H,9-10,12H2,1-2H3,(H,22,23) |
| Standard InChI Key | TXSHDIICQGHFPZ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCNC1=C2CC3=C(C2=NC4=CC=CC=C41)C=CC(=C3)F |
Introduction
N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine is a complex organic compound belonging to the class of indenoquinoline derivatives. It features a unique structure characterized by a fluorinated indenoquinoline moiety and a dimethylated ethylenediamine functional group. This compound is of interest due to its potential biological activities and chemical reactivity.
Structural and Chemical Characteristics
The compound's structure includes a fluorine atom attached to the indenoquinoline framework, which imparts distinct chemical properties. The presence of a dimethylated ethylenediamine moiety contributes to its potential biological activity and reactivity.
Structural Features:
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Fluorinated Indenoquinoline Moiety: Enhances chemical stability and reactivity.
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Dimethylated Ethylenediamine: Contributes to biological interactions and solubility.
Synthesis and Reaction Conditions
The synthesis of N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and pH levels to optimize yield and purity.
Common Reagents and Conditions:
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Reagents: Potassium permanganate for oxidation, sodium borohydride for reduction.
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Conditions: Controlled temperatures and pH levels.
Biological Activities and Potential Applications
Research indicates that this compound may exhibit significant biological activities, including potential anticancer and antimicrobial properties. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors.
Potential Applications:
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Anticancer Research: Investigated for its ability to interact with cancer-related biological pathways.
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Antimicrobial Studies: Examined for its potential to inhibit microbial growth.
Comparison with Similar Compounds
Several compounds share structural similarities with N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine. These include variations in the alkyl chain and different amine functionalities.
Similar Compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(1-Ethylpropyl)-2-Fluoro-11H-indeno[1,2-b]quinolin-10-amine | C21H21FN2 | Longer alkyl chain |
| 2-Fluoro-N-(pentan-3-yl)-11H-indeno[1,2-b]quinolin-10-amine | C21H21FN2 | Different alkyl substituent |
| N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride | C17H17N3·HCl | Lacks indeno structure but shares similar amine functionality |
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